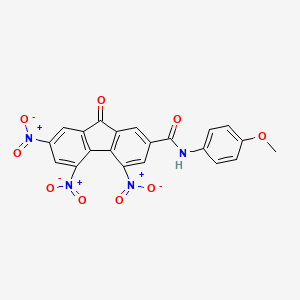
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups, a methoxyphenyl group, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of the methoxyphenyl group and the carboxamide functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the carboxamide functionality play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, its structural features allow it to interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-Methoxyphenyl-1H-indole: Contains a methoxyphenyl group but with an indole backbone.
4-Methoxyphenyl-1H-imidazole: Contains a methoxyphenyl group but with an imidazole backbone.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
94852-25-2 |
|---|---|
Formule moléculaire |
C21H12N4O9 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4,5,7-trinitro-9-oxofluorene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O9/c1-34-13-4-2-11(3-5-13)22-21(27)10-6-14-18(16(7-10)24(30)31)19-15(20(14)26)8-12(23(28)29)9-17(19)25(32)33/h2-9H,1H3,(H,22,27) |
Clé InChI |
CLGNTTGQJYDQIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
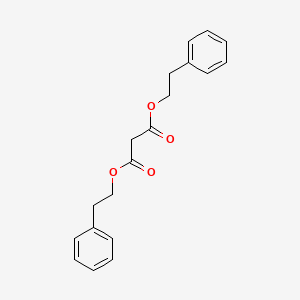
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
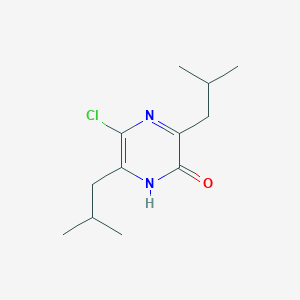
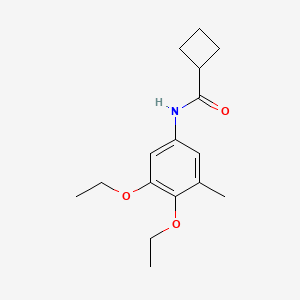
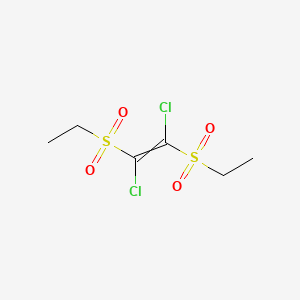
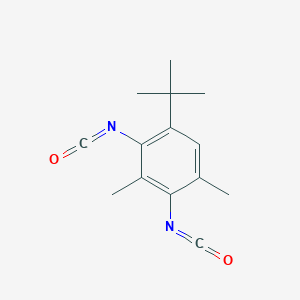
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)


